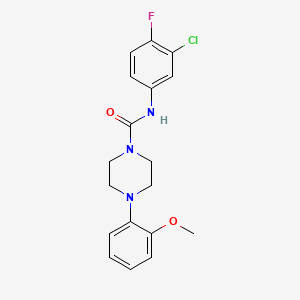
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as CFM-2, is a compound that has gained attention in scientific research due to its potential therapeutic properties. CFM-2 belongs to the class of piperazinecarboxamide compounds and is known to have an affinity for the sigma-1 receptor.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor has been implicated in various physiological processes, including pain perception, inflammation, and neuronal signaling. This compound has been shown to modulate the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce neuropathic pain in animal models, and it has also been shown to have anxiolytic and antidepressant effects. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity. It has also been shown to have a low toxicity profile, making it a viable compound for in vivo studies. However, this compound has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in certain applications. Additionally, it has a relatively low affinity for the sigma-1 receptor, which may limit its potency in certain contexts.
Orientations Futures
There are several future directions for research related to N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent sigma-1 receptor modulators. Additionally, this compound may have potential applications in the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
Conclusion
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential therapeutic properties. It has been studied for its potential use in the treatment of various conditions, including depression, anxiety, and neuropathic pain. This compound has been shown to modulate the sigma-1 receptor, which may contribute to its therapeutic effects. While this compound has some limitations for lab experiments, it has several advantages, including its stability and low toxicity profile. Future research is needed to fully understand the potential applications of this compound and to develop more potent sigma-1 receptor modulators.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with 2-methoxybenzaldehyde to form N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide. This intermediate is then reacted with piperazine and chloroform to produce this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to have an affinity for the sigma-1 receptor, which is known to play a role in various physiological processes. This compound has been studied for its potential use in the treatment of various conditions, including depression, anxiety, and neuropathic pain.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c1-25-17-5-3-2-4-16(17)22-8-10-23(11-9-22)18(24)21-13-6-7-15(20)14(19)12-13/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSUGRUBWQCQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5427884.png)
![N-[3-(methylthio)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5427886.png)
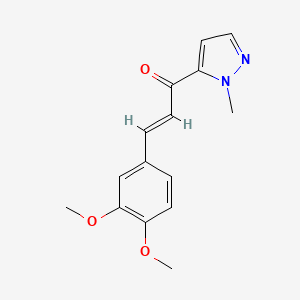
![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[(5-methylpyrazin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5427917.png)
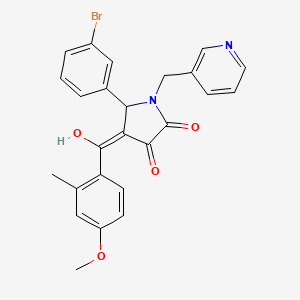
![N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5427936.png)
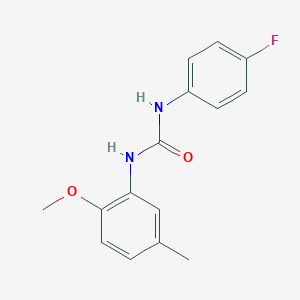
![N-[1-(4-biphenylyl)ethyl]cyclopropanecarboxamide](/img/structure/B5427943.png)
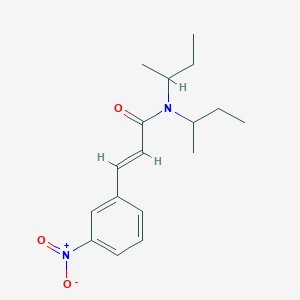
![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}methanesulfonamide](/img/structure/B5427953.png)
![N-ethyl-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5427966.png)
![3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5427967.png)
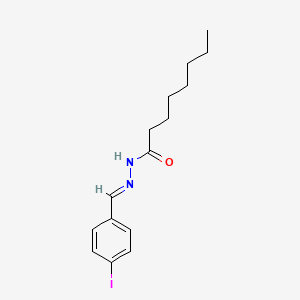
![2,2'-[2,3-quinoxalinediylbis(thio)]diacetamide](/img/structure/B5427978.png)